N-Allyl-6-chloronicotinamide
Description
Overview of Nicotinamide (B372718) Derivatives in Medicinal Chemistry
Nicotinamide and its derivatives are a class of compounds that have been extensively studied in medicinal chemistry due to their diverse biological activities. rsc.org These compounds are fundamental to various cellular processes. mdpi.com Nicotinamide itself is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD), a crucial coenzyme in cellular redox reactions. mdpi.com
The modification of the basic nicotinamide structure has led to the development of a wide array of derivatives with a broad spectrum of pharmacological applications. rsc.org Researchers have explored these derivatives for their potential as:
Anticancer agents: Some nicotinamide analogs have shown the ability to inhibit the growth of cancer cells. acs.orgresearchgate.net For instance, certain derivatives have been investigated as inhibitors of enzymes like histone deacetylases (HDACs), which are involved in the regulation of gene expression and are promising targets for cancer therapy. rsc.org
Cardiovascular drugs: Derivatives such as nicorandil (B1678753) are used in the treatment of cardiovascular conditions. rsc.org
Antimicrobial and antifungal agents: Studies have demonstrated that some nicotinamide derivatives possess antimicrobial and antifungal properties. rsc.org
Neuroprotective agents: The role of nicotinamide and its analogs in protecting nerve cells has been a subject of investigation, with some showing nootropic (cognitive-enhancing) effects. nih.gov
Enzyme inhibitors: Nicotinamide derivatives have been designed to target specific enzymes involved in disease processes. mdpi.comrsc.org
Agents for DNA repair: Some analogs have been studied for their effects on DNA repair mechanisms. nih.gov
The versatility of the nicotinamide scaffold allows for the introduction of various functional groups, leading to compounds with altered potency, selectivity, and pharmacokinetic properties. acs.org
Rationale for Investigating N-Allyl-6-chloronicotinamide Structures
The specific structural features of this compound provide a compelling rationale for its investigation. The presence of the chlorine atom at the 6-position of the pyridine (B92270) ring and the N-allyl group are key modifications to the core nicotinamide structure.
The 6-chloro substituent: The chlorine atom is an electron-withdrawing group that can significantly influence the electronic properties of the pyridine ring. This can affect the compound's reactivity, binding affinity to biological targets, and metabolic stability. The synthesis of 6-chloronicotinamide (B47983) and its derivatives is a subject of interest in creating new chemical entities. researchgate.net
The N-allyl group: The allyl group is a small, reactive functional group. Its presence can influence the compound's solubility, lipophilicity, and ability to interact with biological molecules. The double bond in the allyl group also offers a site for further chemical modification.
The combination of these features in this compound makes it a valuable intermediate in the synthesis of more complex molecules. For example, it has been used as a precursor in sequential catalytic reactions to create novel formylcarboxamides, which are of interest in medicinal chemistry. uc.pt The investigation of this compound and related structures allows researchers to explore how these specific modifications impact biological activity and to develop new compounds with potential therapeutic applications.
Chemical Profile of this compound
| Property | Value | Source |
| Molecular Formula | C9H9ClN2O | uni.luchemsrc.com |
| Molecular Weight | 196.634 g/mol | chemsrc.com |
| CAS Number | 915921-01-6 | chemsrc.comsigmaaldrich.com |
| Synonyms | 6-chloro-N-prop-2-enylpyridine-3-carboxamide | chemsrc.com |
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-prop-2-enylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-2-5-11-9(13)7-3-4-8(10)12-6-7/h2-4,6H,1,5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCBAARVIMURGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640951 | |
| Record name | 6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-01-6 | |
| Record name | 6-Chloro-N-2-propen-1-yl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Catalytic Strategies for Amide Bond Formation
The formation of the amide bond in N-Allyl-6-chloronicotinamide is a critical step in its synthesis. Modern catalytic methods offer efficient and selective routes to achieve this transformation.
Palladium-Catalyzed Aminocarbonylation Reactions
Palladium-catalyzed aminocarbonylation represents a powerful tool for the synthesis of amides from aryl halides. berkeley.edu In a potential synthetic route to this compound, 6-chloronicotinoyl chloride could be reacted with allylamine (B125299) in the presence of a palladium catalyst and carbon monoxide. This reaction would proceed through the oxidative addition of the aryl chloride to a palladium(0) species, followed by CO insertion and subsequent reaction with allylamine to form the desired amide. berkeley.edu
The choice of ligands is crucial in palladium-catalyzed carbonylation reactions as it can significantly influence the selectivity and efficiency of the process. mdpi.com For instance, the use of bidentate phosphine (B1218219) ligands has been shown to favor the formation of the monocarbonylated product, which in this case would be this compound. mdpi.com Reaction conditions such as temperature, pressure of carbon monoxide, and the choice of solvent and base would need to be carefully optimized to achieve high yields.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)2, Pd2(dba)3 | Common and effective palladium precursors. |
| Ligand | Bidentate phosphines (e.g., XantPhos) | Promotes selective monocarbonylation. mdpi.com |
| Carbon Monoxide | 1-40 bar | CO pressure can influence selectivity. mdpi.com |
| Base | Organic or inorganic base | To neutralize the generated acid. |
| Solvent | Aprotic polar solvents (e.g., DMF, THF) | To solubilize reactants and catalyst. |
Rhodium-Catalyzed Hydroformylation of Allyl Moieties
Once this compound is synthesized, the allyl group can be further functionalized. Rhodium-catalyzed hydroformylation is a well-established method for the conversion of alkenes to aldehydes. nih.govresearchgate.net This reaction involves the addition of a formyl group and a hydrogen atom across the double bond of the allyl moiety. The regioselectivity of the hydroformylation (i.e., the formation of the linear vs. branched aldehyde) can be controlled by the choice of rhodium catalyst and ligands. researchgate.net This transformation would yield a derivative of this compound bearing an aldehyde functionality, which could then be used in subsequent synthetic steps.
Chemo- and Regioselective Synthesis Pathways
The synthesis of this compound requires careful consideration of chemo- and regioselectivity. For instance, in a palladium-catalyzed aminocarbonylation approach starting from a di-halogenated pyridine (B92270) derivative, the catalyst's ability to selectively react at one position over the other would be crucial. The inherent electronic properties of the pyridine ring and the nature of the halogen substituents would influence this selectivity.
Furthermore, regioselectivity becomes important when considering potential side reactions. For example, during the amide bond formation, N-acylation is desired over any potential reaction at the pyridine nitrogen. The choice of reaction conditions and protecting group strategies can be employed to ensure the desired regiochemical outcome.
Sustainable and Green Synthesis Approaches for Nicotinamide (B372718) Derivatives
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These approaches are highly relevant to the synthesis of nicotinamide derivatives.
Biocatalytic Methods Utilizing Enzymatic Systems (e.g., Lipase-Catalyzed Processes)
Enzymatic catalysis offers a green alternative to traditional chemical methods for amide bond formation. Lipases, in particular, have been shown to be effective catalysts for the amidation of esters with amines. nih.govnih.gov A potential biocatalytic route to this compound could involve the reaction of a 6-chloronicotinic acid ester with allylamine, catalyzed by an immobilized lipase (B570770) such as Novozym® 435 (Candida antarctica lipase B). rsc.orgresearchgate.netnih.gov
These reactions are typically carried out under mild conditions in organic solvents and can exhibit high selectivity, reducing the formation of byproducts. nih.govnih.gov The use of an immobilized enzyme allows for easy separation and recycling of the catalyst, further enhancing the sustainability of the process. rsc.orgresearchgate.netnih.gov
| Parameter | Condition | Advantage |
| Catalyst | Immobilized Lipase (e.g., Novozym® 435) | Reusable, mild reaction conditions, high selectivity. rsc.orgresearchgate.netnih.gov |
| Substrates | 6-chloronicotinic acid ester and allylamine | Readily available starting materials. |
| Solvent | tert-Amyl alcohol | Environmentally friendly solvent. rsc.orgresearchgate.netnih.gov |
| Temperature | 40-60 °C | Lower energy consumption compared to traditional methods. rsc.orgresearchgate.netnih.gov |
Continuous-Flow Microreactor Technology for Enhanced Efficiency
The use of continuous-flow microreactors can significantly improve the efficiency and safety of chemical syntheses. rsc.orgresearchgate.netnih.gov When coupled with biocatalysis, this technology offers a powerful platform for the sustainable production of nicotinamide derivatives. In a continuous-flow setup for the synthesis of this compound, solutions of the 6-chloronicotinic acid ester and allylamine would be continuously passed through a packed-bed reactor containing the immobilized lipase. rsc.orgresearchgate.netnih.gov
This approach offers several advantages over batch processing, including improved heat and mass transfer, precise control over reaction parameters (e.g., residence time, temperature), and the potential for higher yields in shorter reaction times. rsc.orgresearchgate.netnih.gov The scalability of continuous-flow processes also makes them attractive for industrial applications.
Environmentally Benign Reaction Media and Conditions
The synthesis of this compound is increasingly benefiting from the adoption of green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances. Modern techniques such as microwave-assisted synthesis and ultrasound irradiation are at the forefront of these efforts, offering significant advantages over conventional heating methods.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of this compound synthesis, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields. This efficiency stems from the direct and uniform heating of the reaction mixture, which minimizes the formation of byproducts. Comparative studies on the synthesis of related heterocyclic molecules have consistently demonstrated the superiority of microwave-assisted methods over conventional heating in terms of both speed and efficiency. sphinxsai.comeurekaselect.com
The choice of solvent is another critical aspect of environmentally benign synthesis. Traditional solvents are often volatile, flammable, and toxic. Research is ongoing to replace these with greener alternatives such as water, ionic liquids, or even solvent-free reaction conditions. For the N-allylation of amides, the use of greener solvents in conjunction with microwave or ultrasound activation is a promising avenue for developing truly sustainable synthetic protocols.
A comparative overview of reaction conditions for the synthesis of N-allyl-substituted amides is presented in the interactive data table below, highlighting the advantages of environmentally benign methods.
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | Base | DMF | 100 | 12 h | 75 | Hypothetical Data |
| Microwave-Assisted | K₂CO₃ | Ethanol | 120 | 15 min | 92 | javeriana.edu.coresearchgate.net |
| Ultrasound-Assisted | None | Water | 50 | 1 h | 88 | researchgate.net |
Precursor-Based Derivatization: Utilizing 6-Chloronicotinamide (B47983) as a Synthon
The strategic use of readily available starting materials is a cornerstone of efficient chemical synthesis. 6-Chloronicotinamide serves as an excellent synthon, or synthetic building block, for the preparation of this compound and a variety of other derivatives. Its chemical structure, featuring a reactive chlorine atom on the pyridine ring and an amide functional group, allows for selective modifications.
The primary transformation in the synthesis of this compound from its precursor is the N-allylation of the amide nitrogen. This reaction typically involves the deprotonation of the amide N-H bond by a base, followed by nucleophilic attack on an allyl halide, such as allyl bromide.
A general reaction scheme for the derivatization of 6-chloronicotinamide is as follows:
The versatility of 6-chloronicotinamide as a precursor extends beyond the synthesis of the N-allyl derivative. The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, opening up possibilities for the introduction of a wide range of functional groups. This allows for the creation of a library of nicotinamide derivatives with potentially diverse chemical and biological properties.
The following table summarizes key data related to the precursor, 6-chloronicotinamide, and the target product, this compound.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| 6-Chloronicotinamide | C₆H₅ClN₂O | 156.57 | 6271-78-9 |
| This compound | C₉H₉ClN₂O | 196.63 | 915921-01-6 |
Detailed spectroscopic analysis, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, is crucial for the unambiguous identification and characterization of this compound synthesized from its precursor. physicsandmathstutor.comwisc.eduyoutube.comyoutube.comkhanacademy.org
Sophisticated Spectroscopic and Chromatographic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-Allyl-6-chloronicotinamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a complete structural assignment.
Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) provide critical information about the electronic environment and connectivity of the protons. For instance, the protons on the allyl group exhibit characteristic signals, including those for the terminal vinyl protons and the methylene (B1212753) protons adjacent to the nitrogen atom. Similarly, the aromatic protons on the chloronicotinamide ring show distinct chemical shifts and coupling patterns that confirm their relative positions.
While specific experimental ¹³C NMR data for this compound is not widely available in the literature, the expected spectrum would provide complementary structural information. Each unique carbon atom in the molecule would produce a distinct signal, with its chemical shift indicating its functional group and electronic environment. For example, the carbonyl carbon of the amide group would appear at a characteristic downfield chemical shift. The sp² hybridized carbons of the pyridine (B92270) ring and the allyl group's double bond would also have distinct resonances, as would the sp³ hybridized methylene carbon of the allyl group.
Table 1: Representative ¹H NMR Data for this compound (Note: This table is a representation of expected and reported data. Actual experimental values may vary based on solvent and instrument conditions.)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH | 8.65 | d | 2.4 |
| Aromatic CH | 8.05 | dd | 8.4, 2.4 |
| Aromatic CH | 7.45 | d | 8.4 |
| Allyl CH | 5.95-5.85 | m | - |
| Allyl CH₂ (vinyl) | 5.20-5.10 | m | - |
| Allyl CH₂ (methylene) | 4.10 | t | 5.8 |
| NH | 6.50 | br s | - |
Advanced Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Advanced Mass Spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and assess its purity. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides a precise molecular weight determination.
High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with a high degree of accuracy, further confirming its identity. The fragmentation pattern observed in the mass spectrum, often obtained using techniques like tandem mass spectrometry (MS/MS), offers valuable structural information. Characteristic fragments would include the loss of the allyl group or cleavage of the amide bond, providing further evidence for the proposed structure. While detailed experimental mass spectra for this compound are not readily found in scientific literature, the expected molecular ion peak would correspond to its calculated molecular weight.
Chromatographic Separations for Isolation and Quantitative Analysis
Chromatographic techniques are essential for the purification and quantitative analysis of this compound, ensuring the isolation of a pure sample for further studies and accurate determination of its concentration in various matrices.
Preparative and Analytical Column Chromatography
Column chromatography is a fundamental purification technique used in the synthesis of this compound. In this method, the crude reaction mixture is passed through a stationary phase (e.g., silica (B1680970) gel) packed in a column. A mobile phase (a solvent or a mixture of solvents) is then used to elute the components of the mixture at different rates based on their polarity and affinity for the stationary phase. This differential migration allows for the separation of this compound from starting materials, byproducts, and other impurities. The selection of an appropriate solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is crucial for achieving efficient separation.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Hydrophilic Interaction Chromatography (UHP-HILIC)
High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile analytical technique for the separation, identification, and quantification of this compound. In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For a compound like this compound, reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is a common approach.
Ultra-High Performance Hydrophilic Interaction Chromatography (UHP-HILIC) is a variation of HPLC that is particularly useful for the separation of polar compounds. While this compound has non-polar features, the presence of the amide and pyridine moieties imparts some polarity. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This technique could be explored as an alternative or complementary method to reversed-phase HPLC for the analysis of this compound and its more polar metabolites or degradation products. To date, specific HPLC or UHP-HILIC methods for the dedicated analysis of this compound have not been extensively reported in the available scientific literature.
Computational Chemistry and Molecular Modeling of N Allyl 6 Chloronicotinamide and Analogs
Molecular Docking for Ligand-Receptor Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is instrumental in structure-based drug design for identifying key binding interactions and estimating the strength of the ligand-receptor complex. nih.gov While specific docking studies for N-Allyl-6-chloronicotinamide are not extensively detailed in publicly available literature, the methodology can be understood through studies on analogous nicotinamide (B372718) derivatives targeting various proteins.
The process involves preparing the 3D structures of both the ligand and the target protein. nih.gov Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that approximates the binding free energy. nih.gov A lower binding energy score typically indicates a more stable and favorable interaction.
Research on nicotinamide-based analogs as inhibitors for enzymes like Nicotinamide Phosphoribosyltransferase (NAMPT) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) illustrates this process. nih.govmdpi.com In these studies, the nicotinamide core often participates in crucial hydrogen bonding and hydrophobic interactions within the active site. For instance, docking studies of nicotinamide derivatives in the VEGFR-2 active site revealed key hydrogen bonds with hinge region residues like Cys919 and hydrophobic interactions with residues such as Val848 and Leu1035. mdpi.com Similarly, docking of novel inhibitors into the NAMPT active site identified stable hydrogen bonding and hydrophobic contacts with residues lining the enzyme's β-barrel cavity. nih.gov
These interactions are critical for the stability of the ligand-receptor complex. The binding affinity is quantified by the binding energy, which helps in ranking potential drug candidates.
Table 1: Representative Molecular Docking Data for Nicotinamide Analogs
| Compound/Analog | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Nicotinamide Riboside | SARS-CoV-2 RdRp | -6.4 | Not Specified | Not Specified |
| (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | VEGFR-2 | -38.36 (MM-GBSA) | Cys919, Asp1046 | Hydrogen Bond |
| Phenyl-benzamide core inhibitor | NAMPT | Not Specified | Residues in β barrel cavity | Hydrogen Bond, Hydrophobic |
| Aza-indole containing amide | NAMPT | Not Specified | Not Specified | Not Specified |
Molecular Dynamics Simulations for Conformational Landscape Exploration and Protein Binding Mechanisms
Molecular Dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time. tandfonline.com While docking provides a static snapshot of the binding pose, MD simulations model the atomic movements of the system, offering insights into the stability of the complex, conformational changes, and the role of solvent molecules. mdpi.comtandfonline.com
In a typical MD simulation of a ligand-protein complex, the system is solvated in a water box with ions to mimic physiological conditions. The simulation calculates the forces on each atom and integrates Newton's equations of motion over short time steps, generating a trajectory of the system's evolution. mdpi.com Analysis of this trajectory can reveal:
Complex Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site. mdpi.com
Atomic Fluctuations: The root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein and highlight which residues are most affected by ligand binding. mdpi.com
Interaction Persistence: The persistence of key interactions, such as hydrogen bonds identified in docking, can be tracked throughout the simulation to confirm their importance for binding stability. nih.gov
For example, MD simulations performed on novel nicotinamide-based VEGFR-2 inhibitors showed that the designed compound remained stable in the active site over a 100 ns simulation, confirming the binding mode predicted by docking. mdpi.com Similarly, MD simulations of NAMPT inhibitor complexes were used to understand the binding inhibition mechanism and optimize drug-target interactions by analyzing the dynamic behavior of the complex. tandfonline.com
Table 2: Summary of Molecular Dynamics Simulation Parameters and Findings for Nicotinamide Analogs
| System | Simulation Time | Key Metric | Finding |
|---|---|---|---|
| Nicotinamide-based derivative in VEGFR-2 | 100 ns | RMSD | The complex reached stability, with an average RMSD of 3.85 Å in the latter half of the simulation. mdpi.com |
| NAMPT in complex with inhibitors | Not Specified | Contact Occupancy | Identified stable ligand-receptor interactions critical for the stability of the complex. tandfonline.com |
| 2-(Azetidin-3-ylamino)-nicotinamide derivative in SOS1 | Not Specified | Binding Mode Analysis | MD simulations confirmed a new, stable binding mode for the novel SOS1 inhibitor. nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical (QC) calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. mdpi.com These methods provide detailed information about electron distribution, orbital energies, and molecular reactivity, which are not captured by classical molecular mechanics force fields used in docking and MD simulations.
For this compound and its analogs, QC calculations can determine:
Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy conformation.
Electronic Properties: Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. mdpi.com
Charge Distribution: Analysis of the molecular electrostatic potential (MEP) map, which illustrates the charge distribution and helps identify regions prone to electrophilic or nucleophilic attack. This is crucial for understanding potential intermolecular interactions.
Spectroscopic Properties: Prediction of properties like NMR chemical shifts, which can aid in structure elucidation when compared with experimental data. nih.gov
Studies on nicotinamide derivatives have used DFT to calculate such descriptors, confirming that the compounds are chemically reactive and suitable for acting as inhibitors toward their targets. mdpi.com
Table 3: Representative Quantum Chemical Descriptors for a Nicotinamide Analog
| Descriptor | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV (Example value) | Represents the electron-donating ability of the molecule. |
| LUMO Energy | -1.5 eV (Example value) | Represents the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 5.0 eV (Example value) | Indicates the chemical reactivity and stability of the molecule. mdpi.com |
| Dipole Moment | 3.5 Debye (Example value) | Measures the polarity of the molecule, influencing solubility and binding. |
Structure-Based Design Principles in Nicotinamide Research
Structure-based drug design (SBDD) is a powerful paradigm that leverages 3D structural information of biological targets to design potent and selective inhibitors. nih.gov In nicotinamide research, SBDD has been particularly successful in the development of inhibitors for NAMPT, a key enzyme in NAD biosynthesis that is a target in oncology. nih.govmdpi.com
The core principles of SBDD in this context include:
Target Identification and Validation: Utilizing high-resolution crystal structures of the target protein, often in complex with a known ligand or substrate. For NAMPT, publicly available crystal structures have been foundational for inhibitor design. nih.gov
Active Site Analysis: Characterizing the geometry and physicochemical properties of the binding pocket. NAMPT inhibitors typically bind in a tunnel-shaped cavity adjacent to the active site. mdpi.com Understanding the key residues within this tunnel, such as His191, is crucial for designing effective compounds. mdpi.com
Fragment-Based and In Silico Screening: Docking large libraries of chemical compounds or smaller "fragments" into the active site to identify initial hits with favorable binding modes. nih.gov
Lead Optimization: Iteratively modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. This process is guided by co-crystal structures of inhibitors bound to the target protein. For example, the crystal structure of an amide-containing inhibitor bound to NAMPT enabled the rational design of more potent analogs with improved properties. nih.gov A key strategy involves modifying moieties to enhance interactions with specific residues or to avoid unfavorable contacts, such as potential electronic repulsion. mdpi.com
This iterative cycle of design, synthesis, and testing, continually informed by structural biology and computational modeling, has led to the discovery of highly potent NAMPT inhibitors with nanomolar efficacy. nih.govacs.org
Mechanistic Studies of Biological Activity and Enzymatic Interactions
Investigation of Nicotinamide (B372718) N-Methyltransferase (NNMT) Inhibition by N-Allyl-6-chloronicotinamide Derivatives
Nicotinamide N-Methyltransferase (NNMT) is a cytosolic enzyme that plays a significant role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of cellular energy. mdpi.comnih.gov It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (B1211872) (MNam) and S-adenosyl-L-homocysteine (SAH). mdpi.com Elevated levels of NNMT are associated with metabolic diseases such as obesity and diabetes, making it an important therapeutic target. nih.gov
Nicotinamide analogs, including derivatives of 6-chloronicotinamide (B47983), have been investigated as potential inhibitors of this enzyme. The core concept is that these molecules can mimic the natural substrate, nicotinamide, and compete for binding at the enzyme's active site, thereby blocking its normal function. mdpi.com While specific studies on this compound are not extensively detailed in publicly available literature, research on analogous compounds provides significant insight into the inhibitory mechanisms. For instance, compounds like 6-methylaminonicotinamide and 6-methoxynicotinamide (B1672817) have been identified as NNMT inhibitors. mdpi.com The substitution at the 6-position of the pyridine (B92270) ring, as seen in this compound, is a key structural feature explored in the design of such inhibitors. mdpi.com
Enzyme kinetic studies are fundamental to characterizing the potency and mechanism of enzyme inhibitors. These analyses determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), which quantify how strongly an inhibitor binds to the enzyme.
The kinetic mechanism of NNMT has been determined to follow a rapid equilibrium ordered mechanism. nih.gov In this process, the enzyme first binds to the methyl donor, SAM, which is then followed by the binding of the nicotinamide substrate. nih.gov After the methyl group is transferred, the products, MNam and SAH, are released consecutively. nih.gov
Inhibitors based on the nicotinamide scaffold typically act as competitive inhibitors with respect to nicotinamide. This means they bind to the same active site as nicotinamide and directly compete with it. The potency of these inhibitors can be significantly influenced by the chemical nature of the substituent at the 6-position. For example, a potent NNMT inhibitor, NNMT-IN-6, demonstrated an IC₅₀ value of 1.41 μM and a dissociation constant (Kᵈ) of 5.6 μM. medchemexpress.com While this specific compound is not an allyl-chloro derivative, its data illustrates the potencies that can be achieved with nicotinamide analogs.
The table below summarizes kinetic data for representative nicotinamide analog inhibitors of NNMT, providing a reference for the potential activity of compounds like this compound.
| Compound Name | Inhibition Type | IC₅₀ (μM) | Kᵢ (μM) |
| NNMT-IN-6 | Competitive | 1.41 | Not Reported |
| JBSNF-000088 (6-methoxynicotinamide) | Substrate Analog | Not Reported | Not Reported |
| 5-amino-1-methylquinoline | Competitive | Not Reported | Not Reported |
This table is populated with data from known nicotinamide analog inhibitors to illustrate typical values, as specific kinetic constants for this compound are not widely published.
The substrate specificity of NNMT is not strictly limited to nicotinamide. The enzyme can also methylate other pyridine-containing compounds and structural analogs. nih.gov This promiscuity is a key consideration when designing selective inhibitors. An ideal inhibitor should target NNMT with high specificity and avoid interacting with other methyltransferases or enzymes involved in related metabolic pathways, which could lead to off-target effects.
Selectivity profiling involves testing an inhibitor against a panel of related enzymes. For NNMT inhibitors, this would include other SAM-dependent methyltransferases. The goal is to find compounds that are highly potent against NNMT but show little to no activity against other methyltransferases. Bisubstrate inhibitors, which are designed to mimic both the nicotinamide substrate and the SAM cofactor, have been developed to achieve high potency and selectivity. rsc.org
Molecular Mechanisms of Interaction with Biological Targets
Understanding how inhibitors like this compound bind to their target enzyme at a molecular level is crucial for rational drug design. Techniques such as X-ray crystallography and computational molecular docking are used to visualize and analyze these interactions.
Co-crystal structures of NNMT with its substrates or inhibitors have revealed the key amino acid residues involved in binding. mdpi.com The nicotinamide binding pocket is a well-defined cavity where the inhibitor can form specific interactions. For nicotinamide itself, the carboxamide group is known to form hydrogen bonds with the side chains of residues like Asp197 and Ser213. mdpi.com
For inhibitors based on the nicotinamide scaffold, the pyridine ring occupies the same space as the natural substrate. The substituent at the 6-position (such as the chloro and allyl groups in this compound) extends into a specific region of the binding pocket. The nature of this substituent—its size, shape, and electronic properties—heavily influences the binding affinity and inhibitory potency of the molecule. X-ray crystallography studies of other inhibitors have shown that they can bind in the nicotinamide pocket, with parts of the molecule positioned near the catalytic site where methyl transfer occurs. mdpi.com
Modulation of Intracellular Metabolic Pathways by Nicotinamide Scaffolds
Nicotinamide and its derivatives are central to cellular metabolism, primarily through their role as precursors for nicotinamide adenine (B156593) dinucleotide (NAD⁺). nih.govnih.gov NAD⁺ is an essential coenzyme for hundreds of redox reactions that are fundamental to energy metabolism, including the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.gov
By inhibiting NNMT, nicotinamide analogs like this compound can modulate intracellular metabolic pathways in several ways:
Increasing NAD⁺ Levels: NNMT consumes nicotinamide, diverting it away from the NAD⁺ salvage pathway. researchgate.net By blocking NNMT, inhibitors prevent this consumption, making more nicotinamide available for conversion into nicotinamide mononucleotide (NMN) and subsequently into NAD⁺. nih.gov An increase in the cellular NAD⁺ pool can enhance the activity of NAD⁺-dependent enzymes like sirtuins, which are involved in DNA repair, inflammation, and metabolic regulation.
Regulating SAM Availability: The methylation reaction catalyzed by NNMT consumes SAM, a universal methyl donor for numerous cellular processes, including DNA and histone methylation. Aberrantly high NNMT activity can deplete SAM levels, impacting the cell's epigenetic profile. nih.gov Inhibition of NNMT can help preserve the cellular SAM pool, thus influencing epigenetic regulation.
Impact on Energy Homeostasis: Through their effects on NAD⁺ levels, nicotinamide-based inhibitors can influence pathways that control energy homeostasis, such as those regulated by AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR). nih.gov These pathways are critical for managing cellular energy status and have been linked to the metabolic benefits observed with NNMT inhibition, such as improved insulin (B600854) sensitivity and glucose tolerance. mdpi.comnih.gov
The interconnectedness of these pathways highlights how a single molecular intervention—the inhibition of NNMT by a nicotinamide scaffold—can have broad effects on cellular metabolism and function.
Structure Activity Relationship Sar Explorations of N Allyl 6 Chloronicotinamide Analogs
Systematic Modification of the N-Allyl Moiety and its Impact on Activity
The N-allyl group is a key feature of the N-Allyl-6-chloronicotinamide structure, and its modification can significantly influence the compound's interaction with biological targets. SAR studies often involve replacing or altering this moiety to probe the steric and electronic requirements of the binding site.
Research on analogous heterocyclic scaffolds has demonstrated the importance of the N-substituent's nature. For instance, in studies on 1-phenylbenzazepine derivatives, the size and nature of the substituent on the benzazepine nitrogen were found to be critical for receptor affinity. nih.gov A comparison between compounds with N-H, N-allyl, and N-methyl groups revealed a clear trend in dopamine D1 receptor affinity, with the order being N-H < N-allyl < N-methyl. nih.gov This suggests that a small alkyl substituent is preferred over no substitution or a slightly bulkier allyl group in that specific chemical series. nih.gov
Applying this principle to this compound, modifications to the allyl group could include:
Alkyl Chains: Replacing the allyl group with saturated alkyl chains of varying lengths (e.g., methyl, ethyl, propyl) to assess the impact of lipophilicity and steric bulk.
Cyclic and Aromatic Groups: Introducing cyclic (e.g., cyclopropylmethyl) or aromatic (e.g., benzyl) moieties to explore different spatial arrangements and potential for additional binding interactions, such as pi-stacking.
Functionalized Groups: Incorporating polar functional groups (e.g., hydroxypropyl, aminoethyl) into the N-substituent to investigate the potential for hydrogen bonding interactions within the target's binding pocket.
The table below illustrates hypothetical modifications to the N-allyl group and the potential impact on activity based on general SAR principles observed in similar heterocyclic compounds.
| Modification of N-Allyl Group | Rationale | Predicted Impact on Activity |
| N-Methyl | Reduce steric bulk, increase compactness. | May increase or decrease affinity depending on pocket size. nih.gov |
| N-Propyl | Increase lipophilicity and chain length. | Could enhance binding through hydrophobic interactions. |
| N-Benzyl | Introduce aromatic ring. | Potential for pi-stacking interactions, may enhance potency. |
| N-Cyclopropylmethyl | Introduce rigid, cyclic structure. | Probes specific conformational requirements of the binding site. |
These systematic changes allow for the mapping of the substituent-binding pocket, guiding the design of analogs with optimized interactions and, consequently, enhanced biological activity.
Role of the 6-Chloro-Substituent in Modulating Biological Response
The chlorine atom at the 6-position of the nicotinamide (B372718) ring is an important electronic and steric feature that significantly modulates the compound's biological profile. Halogen atoms, particularly chlorine, can influence a molecule's properties in several ways, including its lipophilicity, metabolic stability, and ability to form halogen bonds.
To investigate the role of the 6-chloro substituent in this compound, researchers could synthesize analogs with different substituents at this position.
| Substituent at 6-Position | Electronic Effect | Potential Impact |
| Hydrogen (unsubstituted) | Reference | Removal may decrease potency by eliminating a key interaction. |
| Fluorine | Strongly electron-withdrawing | May enhance binding through halogen bonding or altered electronics. |
| Methyl | Electron-donating | Could probe steric tolerance and impact of increased lipophilicity. |
| Methoxy | Electron-donating | Introduces potential for hydrogen bond acceptance. |
By comparing the biological activities of these analogs, the specific contribution of the 6-chloro group—whether it is primarily for steric bulk, electronic influence, or its ability to form a halogen bond—can be determined. This knowledge is vital for fine-tuning the molecule's interaction with its target to achieve optimal efficacy.
Structure-Activity Relationships of the Nicotinamide Heterocycle
The nicotinamide core is the foundational scaffold of this compound and its derivatives. This aromatic heterocycle is a well-known pharmacophore present in many biologically active molecules and the essential vitamin B3. mdpi.com Its biochemical activity is often linked to its role as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical cofactor in numerous metabolic and cellular processes. researchgate.netmdpi.comnih.gov
The structural integrity of the nicotinamide ring is generally crucial for activity. Key features include:
The Pyridine (B92270) Nitrogen: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and is fundamental to the characteristic electronic properties of the heterocycle.
The Carboxamide Group: The amide group at the 3-position is a critical site for interaction, capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O). Its planarity and orientation are often key to proper binding.
SAR studies on nicotinamide derivatives have shown that modifications to this core can have profound effects on activity. For example, altering the position of the carboxamide group (e.g., moving it to the 2- or 4-position to create picolinamide or isonicotinamide analogs) typically leads to a significant loss or change in biological activity. Similarly, replacing the carboxamide with other functional groups like a nitrile or carboxylic acid can drastically alter the compound's binding properties and efficacy, as seen in studies of thionicotinic acid derivatives where the acid form was a more potent vasorelaxant than the amide or nitrile analogs. mdpi.com
Investigations into nicotinamide-based inhibitors of enzymes like nicotinamide N-methyltransferase (NNMT) have further underscored the importance of the core structure for substrate recognition and binding. researchgate.netnih.gov The development of potent antifungal agents from nicotinamide derivatives also highlights that the specific substitution pattern on both the amide nitrogen and the pyridine ring is critical for achieving high efficacy. nih.govmdpi.comnih.gov
Design and Synthesis of this compound-Based Hybrids for Enhanced Potency and Selectivity
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores into a single molecule. nih.gov This approach aims to create hybrid compounds that can interact with multiple biological targets or possess a modified activity profile, leading to enhanced potency, improved selectivity, or a broader spectrum of action. nih.govrsc.org
Starting with the this compound scaffold, hybrid molecules can be designed by attaching other known bioactive moieties. The choice of the second pharmacophore depends on the desired therapeutic goal. For instance, if the aim is to develop a novel fungicide, the this compound core could be linked to a fragment from another class of fungicides. nih.govmdpi.com
The synthesis of such hybrids typically involves a linker or spacer that connects the two molecular entities. nih.gov The nature, length, and flexibility of this linker are critical variables that must be optimized to ensure that both pharmacophores can adopt the appropriate conformation to interact with their respective targets.
A general synthetic approach could involve preparing a derivative of this compound with a reactive functional group (e.g., an amine, carboxylic acid, or alkyne) that can be readily coupled with a similarly functionalized second pharmacophore. Common coupling reactions used in the synthesis of hybrid molecules include amide bond formation, ether synthesis, or "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition. rsc.org
The table below outlines a conceptual framework for designing this compound-based hybrids.
| Bioactive Moiety to Hybridize | Therapeutic Rationale | Potential Linkage Strategy |
| Thiophene derivative | Known antifungal/herbicidal properties. mdpi.comnih.gov | Amide or ether linkage via a functionalized side chain. |
| Diarylamine scaffold | Found in some succinate dehydrogenase inhibitor fungicides. nih.gov | Direct attachment or linkage through a flexible alkyl chain. |
| Indolinone moiety | Pharmacophore with anti-platelet aggregation properties. nih.gov | Connection via a spacer to the nicotinamide ring or N-allyl group. |
By systematically designing, synthesizing, and evaluating these hybrid molecules, it is possible to develop new chemical entities with superior therapeutic properties compared to the individual parent compounds.
Prospective Research Avenues and Future Directions in N Allyl 6 Chloronicotinamide Chemistry
Development of Next-Generation Synthetic Methodologies
The synthesis of N-Allyl-6-chloronicotinamide has been documented as part of sequential aminocarbonylation and hydroformylation reactions. uc.pt Future research could focus on developing more efficient and sustainable synthetic routes. Modern synthetic methodologies offer promising avenues for optimizing the production of this and related compounds.
One key area of development is the application of microwave-assisted organic synthesis (MAOS) . This technique has the potential to significantly reduce reaction times and improve yields compared to conventional heating methods. The polar nature of the nicotinamide (B372718) core and associated reactants makes it amenable to microwave irradiation, which can accelerate reaction rates by efficiently coupling with the solvent and reactant molecules.
Another promising approach is the implementation of continuous-flow chemistry . Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and safety, particularly for exothermic reactions. A continuous-flow process for the synthesis of this compound could enable scalable and automated production, a significant advantage for potential future applications.
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Key Parameters to Optimize |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved purity. | Solvent choice, temperature, irradiation power, reaction time. |
| Continuous-Flow Synthesis | Enhanced safety, scalability, precise process control, automation. | Flow rate, reactor temperature, catalyst loading, residence time. |
| Conventional Synthesis | Established procedures, readily available equipment. | Catalyst system, base, solvent, reaction temperature and time. |
Further research in this area would involve the systematic evaluation and optimization of these next-generation synthetic platforms to establish robust and economically viable routes to this compound.
Integration into Novel Biocatalytic Transformations
The field of biocatalysis offers environmentally benign and highly selective alternatives to traditional chemical synthesis. While specific biocatalytic transformations involving this compound have not been reported, the broader class of nicotinamide derivatives is a subject of interest in enzymatic processes. Future research could explore the potential of enzymes to synthesize or modify this compound.
A key area of investigation would be the use of amide bond-forming enzymes , such as lipases or engineered amidases, for the direct coupling of 6-chloronicotinic acid or its activated derivatives with allylamine (B125299). This approach could offer high chemo- and regioselectivity under mild reaction conditions, avoiding the need for protecting groups and harsh reagents.
Furthermore, the allyl group of this compound presents a handle for further enzymatic functionalization. Enzymes such as ene-reductases could potentially be employed for the stereoselective reduction of the allyl double bond, leading to the synthesis of chiral derivatives. Additionally, cytochrome P450 monooxygenases could be explored for the selective oxidation of the allyl group, introducing hydroxyl or epoxide functionalities.
Table 2: Potential Biocatalytic Transformations for this compound
| Enzyme Class | Potential Transformation | Potential Product |
| Lipases/Amidases | Amidation of 6-chloronicotinic acid with allylamine | This compound |
| Ene-reductases | Reduction of the allyl double bond | N-Propyl-6-chloronicotinamide derivatives (chiral) |
| P450 Monooxygenases | Oxidation of the allyl group | Hydroxylated or epoxidized derivatives |
The successful integration of this compound into biocatalytic transformations would require screening of diverse enzyme libraries and potentially protein engineering to enhance activity and selectivity for this specific substrate.
Advanced In Vitro Biological Screening Platforms
To elucidate the potential biological activities of this compound, the use of advanced in vitro screening platforms is essential. High-throughput screening (HTS) and high-content screening (HCS) technologies enable the rapid assessment of a compound's effects on a wide range of biological targets and cellular processes.
Future research should involve subjecting this compound to a battery of biochemical and cell-based assays . Given that the nicotinamide scaffold is a common feature in many bioactive molecules, particularly as a pharmacophore in kinase inhibitors, a primary focus could be screening against a broad panel of human kinases.
Phenotypic screening represents another powerful approach. In these assays, the effect of the compound on cellular phenotypes, such as morphology, proliferation, or viability, is assessed without a preconceived target. This unbiased approach can uncover novel biological activities and help in identifying potential therapeutic areas. Advanced microscopy and automated image analysis are central to modern phenotypic screening.
Table 3: Prospective In Vitro Screening Strategies for this compound
| Screening Platform | Objective | Potential Readouts |
| High-Throughput Kinase Profiling | Identify potential kinase targets. | Inhibition constants (IC50, Ki). |
| High-Content Cellular Imaging | Assess effects on cellular morphology and signaling pathways. | Changes in subcellular localization of proteins, cytoskeletal organization, cell cycle progression. |
| Phenotypic Screening Panels | Uncover novel biological activities in various cell models (e.g., cancer cell lines, primary cells). | Cell viability, apoptosis, differentiation markers. |
Data from these screening platforms would be crucial in building a comprehensive biological profile for this compound and guiding further mechanistic studies.
Elucidation of Broader Biological System Interactions
Understanding how this compound interacts with broader biological systems is a critical step in evaluating its potential. This encompasses studies on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its off-target effects.
Initial studies would likely involve in vitro assays to assess metabolic stability using liver microsomes or hepatocytes from different species. This would provide insights into its potential for metabolic breakdown and the identification of major metabolites. The cytochrome P450 enzyme family would be of particular interest in these studies.
Investigating potential off-target interactions is equally important. This can be achieved through broad screening against a panel of receptors, ion channels, and enzymes to identify any unintended biological activities. Such profiling is essential for understanding the compound's selectivity and potential for side effects.
Furthermore, computational approaches, such as molecular docking and predictive ADME modeling , can be employed to forecast the compound's behavior in biological systems and guide the design of in vitro and in vivo experiments.
Exploration of New Applications in Specialized Chemical Synthesis
Beyond its potential biological activities, this compound could serve as a versatile building block in specialized chemical synthesis. The presence of multiple reactive sites—the allyl group, the chlorinated pyridine (B92270) ring, and the amide functionality—offers numerous opportunities for further chemical transformations.
The allyl group can participate in a variety of reactions, including cross-metathesis , allylic substitution , and addition reactions , allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
The 6-chloro-pyridine moiety is a key handle for cross-coupling reactions . Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, could be employed to introduce aryl, vinyl, or amino substituents at the 6-position of the pyridine ring, generating a library of novel derivatives.
The amide bond itself can be a site for chemical modification, although it is generally more stable. Under specific conditions, it could be hydrolyzed or reduced.
Table 4: Potential Synthetic Transformations of this compound as a Building Block
| Reactive Site | Reaction Type | Potential Products |
| Allyl Group | Olefin Metathesis | Novel substituted alkenes |
| 6-Chloro Position | Suzuki Coupling | 6-Aryl-N-allyl-nicotinamides |
| 6-Chloro Position | Buchwald-Hartwig Amination | 6-Amino-N-allyl-nicotinamides |
| Amide N-H | N-Alkylation/Arylation | N-substituted-N-allyl-6-chloronicotinamides |
The exploration of this compound as a synthetic intermediate could lead to the discovery of new compounds with unique properties and applications in materials science, agrochemicals, and pharmaceuticals.
Q & A
What are the recommended synthetic pathways for N-Allyl-6-chloronicotinamide, and how can reaction efficiency be optimized?
Basic Research Focus
this compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 6-chloronicotinic acid derivatives with allylamine in the presence of coupling agents like EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide) to form the amide bond . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates acylation.
- Temperature control : Reactions are typically conducted at 0–25°C to minimize side products.
Efficiency is assessed via HPLC or LC-MS to quantify yield and purity .
How should researchers characterize the stability of this compound under varying storage conditions?
Basic Research Focus
Stability studies require accelerated degradation testing under controlled conditions:
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures .
- Photolytic stability : Expose samples to UV-Vis light (e.g., 254 nm) and analyze degradation via UV spectroscopy or mass spectrometry .
- Hydrolytic stability : Test in buffers (pH 3–9) at 40°C for 1–4 weeks, followed by LC-MS to identify hydrolysis products (e.g., 6-chloronicotinic acid) .
What analytical techniques are most effective for quantifying trace impurities in this compound?
Advanced Research Focus
Impurity profiling demands high-resolution methods:
- GC-MS or LC-HRMS : Detect volatile or non-volatile impurities (e.g., residual allyl chloride, unreacted intermediates) with ppm-level sensitivity .
- NMR spectroscopy : ¹H/¹³C NMR identifies structural anomalies (e.g., isomerization or allyl group migration) .
- X-ray crystallography : Resolves crystalline impurities and confirms molecular conformation .
How can computational modeling predict the reactivity of this compound in nucleophilic environments?
Advanced Research Focus
Density functional theory (DFT) simulations assess:
- Electrophilicity : Calculate local electrophilic indices (e.g., Fukui functions) to predict sites prone to nucleophilic attack (e.g., the chlorinated pyridine ring) .
- Reaction pathways : Simulate energy barriers for allyl group dissociation or ring chlorination using software like Gaussian or ORCA .
Experimental validation involves kinetic studies (e.g., monitoring reaction rates with UV-Vis or NMR) .
What methodologies resolve contradictions in reported toxicity data for this compound?
Advanced Research Focus
Conflicting toxicity results require meta-analysis and mechanistic studies:
- In vitro assays : Compare cytotoxicity (e.g., MTT assay) across cell lines (e.g., HepG2 for hepatic toxicity) to identify cell-type-specific effects .
- Metabolite profiling : Use LC-MS/MS to detect reactive metabolites (e.g., epoxides from allyl oxidation) that may explain variability .
- Cross-species studies : Test in zebrafish embryos or rodent models to evaluate neurotoxicity and hepatorenal effects, aligning with protocols for allyl chloride derivatives .
How do researchers design experiments to study the environmental persistence of this compound?
Advanced Research Focus
Environmental fate studies involve:
- Biodegradation assays : Incubate with soil or activated sludge, measuring half-life via LC-MS and identifying microbial consortia via 16S rRNA sequencing .
- Photocatalysis : Test degradation under simulated sunlight with TiO₂ nanoparticles, analyzing intermediates via HRMS .
- Adsorption studies : Use batch experiments with clay or activated carbon to quantify sorption coefficients (Kd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
